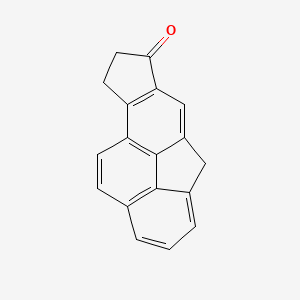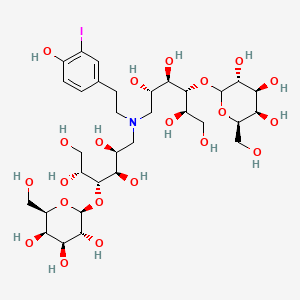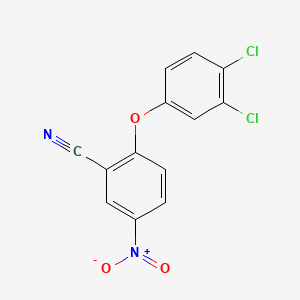
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, 3,4-Dichlorophenoxyacetic acid was used in the synthesis of layered organic-inorganic nanohybrid material . Another related compound, 2-(3,4-dichlorophenoxy) triethylamine, has been used in studies involving maize seedlings .Aplicaciones Científicas De Investigación
Antiviral Activity : One study found that 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile, referred to as MDL-860, exhibits significant inhibitory effects on picornavirus replication. This compound was effective against a range of enteroviruses and rhinovirus serotypes, showing a reduction in virus yield. The antiviral activity was dependent on the concentration of the compound and the size of the virus inoculum. Interestingly, MDL-860 did not show toxic effects on various cell cultures at concentrations effective against the viruses (Powers, Gwaltney, & Hayden, 1982).
Broad-Spectrum Antipicornavirus Activity : Another study highlighted the broad-spectrum antipicornavirus activity of 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile. This compound, along with several analogues, provided protective effects in mice against lethal challenges with coxsackievirus A21 when administered orally before and during infection (Markley et al., 1986).
Chemical Properties and Reactions : Research on the hydrogenation of nitrobenzonitriles, including analogs of 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile, using Raney nickel catalyst has been conducted. The position of the nitro group relative to the nitrile group significantly influenced the hydrogenation process. Different solvents used in the process also affected the outcomes, demonstrating the compound's versatile chemical behavior (Koprivova & Červený, 2008).
Vibrational Analysis : A study focused on the vibrational analysis of related compounds, like 4-chloro-3-nitrobenzonitrile, has been conducted. This research involved experimental and theoretical analysis of vibrational frequencies, providing insights into the structural characteristics of such compounds (Sert, Çırak, & Ucun, 2013).
Propiedades
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-11-3-2-10(6-12(11)15)20-13-4-1-9(17(18)19)5-8(13)7-16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKDRUKUZJJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000150 | |
| Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |
CAS RN |
78940-62-2 | |
| Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078940622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


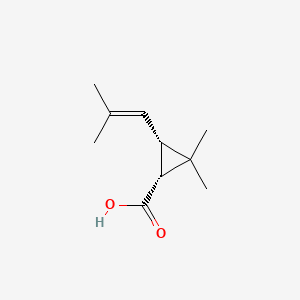
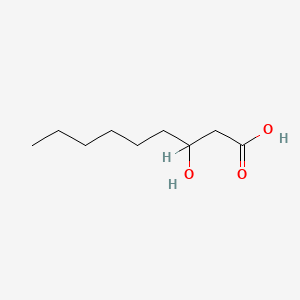
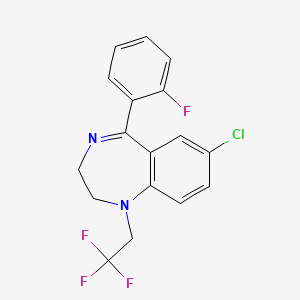
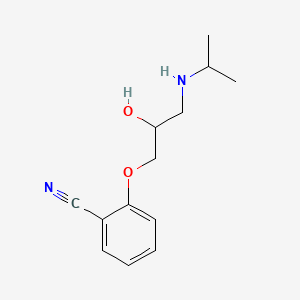
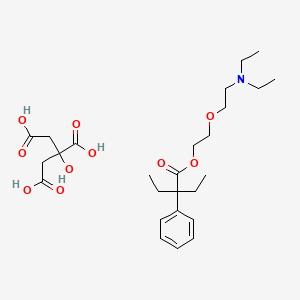
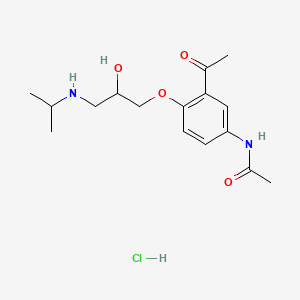
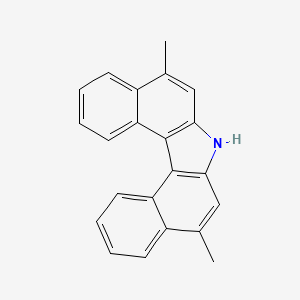
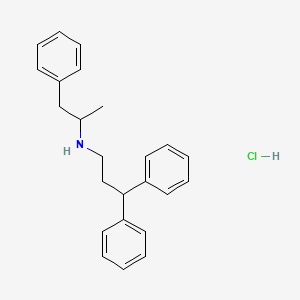
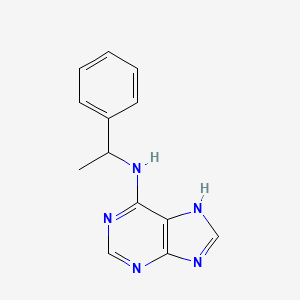
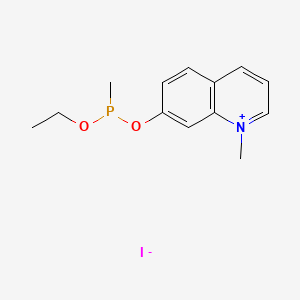
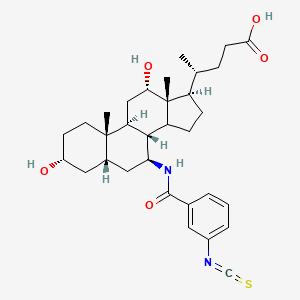
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)
